molecular formula C19H16N2O5S2 B2425191 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-17-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2425191
CAS No.: 868676-17-9
M. Wt: 416.47
InChI Key: COQOIGNOOUMIOV-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is built on a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine scaffold, a structure recognized in chemical research for its potential as a versatile building block . The 1,3-benzodioxole group is a privileged pharmacophore known to contribute to biological activity by influencing metabolic stability and binding affinity. The core thiazole ring is a common heterocycle in pharmaceuticals, often associated with a range of biological properties . The specific substitution with a 3-(phenylsulfonyl)propanamide moiety at the thiazole nitrogen is a distinctive feature that may be explored for modulating the compound's physicochemical properties and biological interactions, particularly in the design of enzyme inhibitors or receptor antagonists. The primary research applications for this compound are derived from its structural components. The benzo[d][1,3]dioxole and thiazole rings are frequently incorporated into molecules evaluated for various biological activities, including anti-inflammatory and anticancer research . For instance, similar structural frameworks have been investigated as potential cysteineyl leukotriene antagonists and as components in molecules with dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity . The phenylsulfonyl group is an electron-withdrawing motif that can be critical for interactions with enzyme active sites. Researchers may utilize this compound as a key intermediate in multi-step syntheses or as a candidate for high-throughput screening in drug discovery campaigns aimed at these and other therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific mechanism of action, potency, and selectivity profile for this compound are areas for ongoing or future investigation by qualified researchers.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-18(8-9-28(23,24)14-4-2-1-3-5-14)21-19-20-15(11-27-19)13-6-7-16-17(10-13)26-12-25-16/h1-7,10-11H,8-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQOIGNOOUMIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea.

    Coupling of the benzo[d][1,3]dioxole and thiazole rings: This can be done using palladium-catalyzed cross-coupling reactions.

    Introduction of the phenylsulfonyl group: This is typically achieved through sulfonylation reactions using sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with cellular proteins and enzymes. In cancer cells, the compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and subsequent cell death .

Comparison with Similar Compounds

Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Thiazole ring : Associated with various pharmacological effects.
  • Phenylsulfonyl group : Enhances solubility and biological activity.

The molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S, with a molecular weight of approximately 302.34 g/mol.

Research indicates that this compound exhibits significant anticancer properties through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, specifically in the MCF-7 breast cancer cell line.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Biological ActivityTarget Cells/OrganismsIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)4.36
AntimicrobialVarious bacteria31.25
CytotoxicityBel-7402 (liver cancer)5.12

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated potent activity against MCF-7 cells with an IC50 value of 4.36 µM, indicating its potential as a therapeutic agent for breast cancer treatment .
  • Antimicrobial Effects :
    • Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. It exhibited significant inhibitory activity against Mycobacterium bovis with a minimum inhibitory concentration (MIC) of 31.25 µg/mL, suggesting its potential use in treating infections caused by resistant bacteria .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
  • Thiazole Ring Synthesis : Can be synthesized via Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Coupling Reactions : The final product is obtained by coupling the benzodioxole and thiazole rings using palladium-catalyzed cross-coupling techniques.

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, and how can reaction yields be improved?

The synthesis typically involves coupling a substituted thiazole amine with a sulfonylpropanamide precursor. For example, similar compounds are synthesized by reacting 2-amino-5-arylthiazoles with chloroacetyl chloride in dioxane under triethylamine catalysis, followed by recrystallization from ethanol-DMF mixtures to improve purity . Yield optimization may require controlled dropwise addition of reagents, inert atmospheres to prevent side reactions, and column chromatography for intermediates (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H/13C NMR is essential for verifying the thiazole ring protons (δ 7.2–8.1 ppm) and sulfonyl group integration (e.g., SO2Ph protons at δ 7.4–7.9 ppm). IR spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C20H17N3O5S2) with <2 ppm error .

Q. How can researchers assess the purity of intermediates during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Purity thresholds >95% are achievable via recrystallization (ethanol-DMF) or preparative TLC .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., GOLD software) using a genetic algorithm can model interactions with targets like kinases or receptors. Key steps include:

  • Preparing the ligand (protonation states, energy minimization).
  • Defining the protein active site (e.g., catalytic residues from PDB structures).
  • Scoring poses using ChemPLP or GoldScore, prioritizing hydrogen bonds with thiazole/sulfonyl groups and π-π stacking with benzo[d][1,3]dioxole .

Q. How do structural modifications (e.g., substituents on the phenylsulfonyl group) influence bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3) on the phenylsulfonyl moiety enhance binding to inflammatory targets like SLC15A4. Replacements with bulky groups (e.g., tert-butyl) may reduce solubility but improve metabolic stability . Comparative assays (e.g., IC50 in THP-1 cells) quantify these effects .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions. Use standardized protocols :

  • Control for solvent effects (DMSO concentration ≤0.1%).
  • Validate target engagement via thermal shift assays (ΔTm >2°C indicates binding).
  • Cross-verify with orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC50) .

Q. How can researchers evaluate the compound’s potential for neurogenesis or anti-cancer activity?

In vitro models :

  • Hippocampal neurogenesis : Primary rat neurons treated with 1–10 µM compound; assess dendritic complexity via MAP2 immunostaining .
  • Anti-cancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Synergistic studies with paclitaxel may reveal enhanced apoptosis .

Q. What strategies mitigate off-target effects in preclinical studies?

Chemoproteomics (e.g., activity-based protein profiling) identifies unintended targets. For example, photoaffinity probes with diazirine tags (e.g., FFF-29 analogs) can map interactomes in live cells . Dose-response curves and kinome-wide screening (e.g., Eurofins KinaseProfiler) further refine specificity .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
1H NMR (500 MHz)δ 8.05 (s, 1H, thiazole-H), δ 6.85–7.40 (m, 8H, aromatic)
13C NMRδ 167.2 (C=O), δ 155.1 (thiazole-C2)
IR1675 cm⁻¹ (C=O), 1340/1155 cm⁻¹ (S=O)

Table 2. Bioactivity Assay Conditions

Assay TypeCell Line/ModelConcentration RangePositive ControlReference
CytotoxicityHepG20.1–100 µMDoxorubicin
Anti-inflammatoryRAW 264.71–50 µMDexamethasone

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